N-[2-(1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide
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Description
N-[2-(1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzothiophene moiety linked to a trifluoromethylbenzamide group, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide typically involves the following steps:
Formation of Benzothiophene Derivative: The benzothiophene core can be synthesized through intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides.
Attachment of Ethyl Group: The ethyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Formation of Trifluoromethylbenzamide: The trifluoromethylbenzamide moiety is synthesized by reacting benzoyl chloride with trifluoromethylamine under basic conditions.
Final Coupling: The benzothiophene derivative is then coupled with the trifluoromethylbenzamide intermediate under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as
Properties
CAS No. |
920537-53-7 |
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Molecular Formula |
C18H14F3NOS |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C18H14F3NOS/c19-18(20,21)15-7-3-1-6-14(15)17(23)22-10-9-12-11-24-16-8-4-2-5-13(12)16/h1-8,11H,9-10H2,(H,22,23) |
InChI Key |
CCTIWKNFHLSFKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CCNC(=O)C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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